3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid
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Overview
Description
3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid is a heterocyclic organic compound with the molecular formula C6H8N4O3. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of both amino and carboxylic acid functional groups makes it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a triazine precursor. For example, the reaction of 3-aminopropanoic acid with cyanuric chloride under basic conditions can yield the desired compound. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)butanoic acid
- 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)pentanoic acid
Uniqueness
Compared to similar compounds, 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid has a unique balance of functional groups that make it particularly versatile in chemical synthesis and biological applications. Its specific structure allows for targeted interactions and reactions that may not be possible with other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-(3-amino-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c7-6-8-5(13)3(9-10-6)1-2-4(11)12/h1-2H2,(H,11,12)(H3,7,8,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPLOPZRMXCXPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362592 |
Source
|
Record name | 3-(3-AMINO-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220459-24-5 |
Source
|
Record name | 3-(3-AMINO-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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